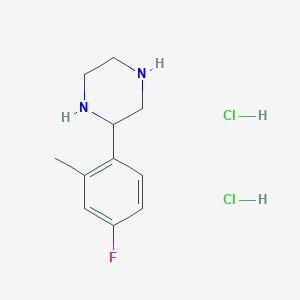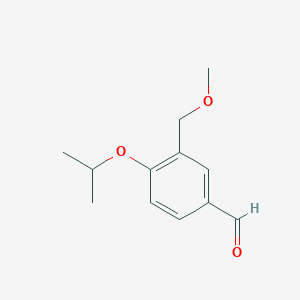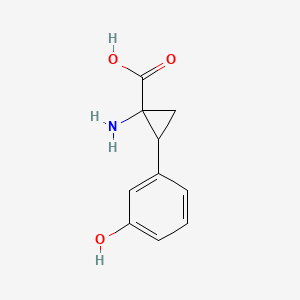
1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic Acid
1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to the plant hormone ethylene. Ethylene plays a crucial role in the ripening of fruits and the regulation of plant growth. Cyclopropane amino acids, including derivatives of ACC, have been studied for their biological activity and potential applications in biochemistry and pharmacology .
Synthesis Analysis
The synthesis of cyclopropane amino acids can be complex due to the reactivity of the cyclopropane ring. For example, the synthesis of 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, a related compound, involves cycloalkylation of dimethyl malonate with epichlorohydrin and subsequent Hofmann rearrangement . Another synthesis approach for a fluorinated analog of ACC involves cyclopropanation followed by Curtius rearrangement and oxidative cleavage . These methods highlight the synthetic challenges and the innovative strategies employed to obtain cyclopropane amino acid derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane amino acids is characterized by the presence of a three-membered cyclopropane ring, which can significantly influence the molecule's conformation and reactivity. For instance, the crystal structure of a Boc-protected derivative of ACC shows a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . The unique conformation of the cyclopropane ring can lead to the formation of hydrogen-bonded rings and influence the overall molecular geometry .
Chemical Reactions Analysis
Cyclopropane amino acids can undergo various chemical reactions due to the presence of functional groups such as amino and carboxylic acid moieties. The reactivity of these compounds can be exploited in the synthesis of peptides and other bioactive molecules. For example, the synthesis of oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid demonstrates the potential of these compounds to form secondary structures with hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane amino acids are influenced by their molecular structure. The constrained geometry of the cyclopropane ring can affect the compound's solubility, stability, and reactivity. For example, the synthesis of deuterium-labeled ACC derivatives provides insight into the properties of these compounds and their behavior in biological systems . The study of these properties is essential for understanding the role of cyclopropane amino acids in biological processes and their potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Ethylene Precursor in Plants : A study identified 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, which is an ethylene precursor in higher plants (Hoffman et al., 1982).
Synthesis and Study for Ethylene Biosynthesis : Research on the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid has been conducted to study the biosynthesis of ethylene in plants (Ramalingam et al., 1984).
Synthetic Approaches to Cyclopropyl-Substituted Amino Acids : A study reports a new synthetic approach to various cyclopropyl-substituted amino acids, including natural products and artificial ones used in enzyme inhibitors and metabolism studies (Krass et al., 1989).
Biological Activities of ACC Containing Compounds : A compendium of research centered on naturally occurring 1-aminocyclopropane-1-carboxylic acid moieties discusses their isolation, synthesis, and resultant biological activities such as antifungal, antimicrobial, and antiviral properties (Coleman & Hudson, 2016).
Synthesis of Novel Tobacco Flavor : The synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, used as a tobacco flavor, was explored for its potential in large-scale synthesis (Lu Xin-y, 2013).
Antiproliferative Activity in Molecules Containing ACC : A study on the synthesis and crystal structure of a molecule containing cyclopropane-1-carboxamide reported significant inhibitory activity against cancer cell lines (Lu et al., 2021).
Significance in Enzyme Inhibition and Biological Activity : Research on 1-aminocyclopropanecarboxylic acid (ACC) derivatives highlights their importance in enzyme inhibition and their biological activity (Groth et al., 1993).
Role as a Signaling Molecule in Plants : A study discusses the role of 1-amino-cyclopropane-1-carboxylic acid (ACC) as a precursor of the plant hormone ethylene and its potential function as a signaling molecule in plants (Li et al., 2021).
Propriétés
IUPAC Name |
1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIGJBFNKLGGML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624826 |
Source


|
| Record name | 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
3092-23-7 |
Source


|
| Record name | 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)
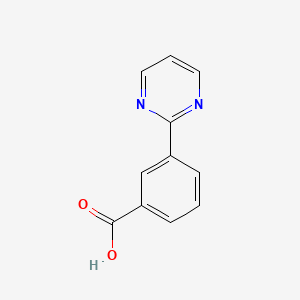
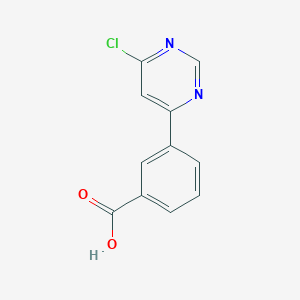

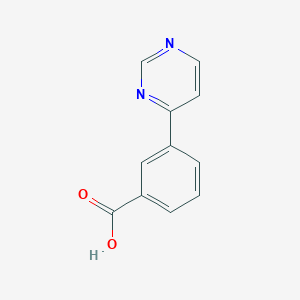

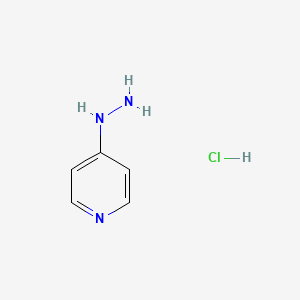
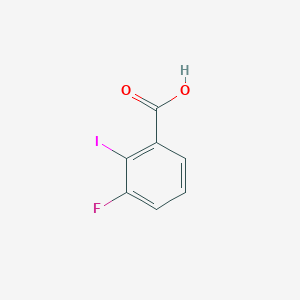
![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

